molecular formula C10H14N2O2 B15349834 Carbamic acid, isopropyl-, 4-pyridylmethyl ester CAS No. 4867-59-8

Carbamic acid, isopropyl-, 4-pyridylmethyl ester

Cat. No.: B15349834
CAS No.: 4867-59-8
M. Wt: 194.23 g/mol
InChI Key: IQQBQWVYJDCUEB-UHFFFAOYSA-N
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Description

Carbamic acid, isopropyl-, 4-pyridylmethyl ester: is a chemical compound with the molecular formula C9H12N2O2. It is a derivative of carbamic acid where the isopropyl group is attached to the carbamic acid moiety and the 4-pyridylmethyl group is attached as an ester. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, isopropyl-, 4-pyridylmethyl ester typically involves the reaction of isopropylamine with 4-pyridylmethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, isopropyl-, 4-pyridylmethyl ester: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbamic acid derivatives.

  • Reduction: : Reduction reactions can lead to the formation of amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles like alcohols or amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Oxidation products may include carbamic acid derivatives.

  • Reduction: : Reduction can yield isopropylamine derivatives.

  • Substitution: : Substitution reactions can produce esters or amides.

Scientific Research Applications

Carbamic acid, isopropyl-, 4-pyridylmethyl ester: has several scientific research applications:

  • Chemistry: : It is used as a reagent in organic synthesis and as a protective group in peptide chemistry.

  • Biology: : The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which carbamic acid, isopropyl-, 4-pyridylmethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological effects.

Comparison with Similar Compounds

Carbamic acid, isopropyl-, 4-pyridylmethyl ester: is similar to other carbamic acid derivatives, but its unique structure gives it distinct properties. Some similar compounds include:

  • Carbamic acid, methyl-, 4-pyridylmethyl ester

  • Carbamic acid, ethyl-, 4-pyridylmethyl ester

  • Carbamic acid, propyl-, 4-pyridylmethyl ester

These compounds differ in the alkyl group attached to the carbamic acid moiety, which affects their reactivity and applications.

Properties

CAS No.

4867-59-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

pyridin-4-ylmethyl N-propan-2-ylcarbamate

InChI

InChI=1S/C10H14N2O2/c1-8(2)12-10(13)14-7-9-3-5-11-6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13)

InChI Key

IQQBQWVYJDCUEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OCC1=CC=NC=C1

Origin of Product

United States

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